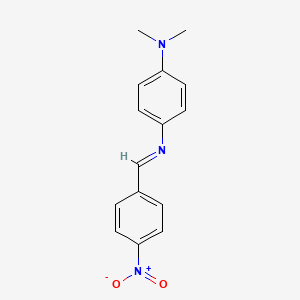
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine, also known as DNNB, is a compound that has been widely used in scientific research due to its unique properties. DNNB is a yellow crystalline solid that is soluble in organic solvents. It has been used as a fluorescent probe to detect and quantify metal ions, as well as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine depends on its application. In metal ion sensing, this compound binds to metal ions through its nitro group, which forms a complex with the metal ion. In photodynamic therapy, this compound is activated by light, which causes it to generate reactive oxygen species that can damage cellular structures. In fluorescence microscopy, this compound is excited by light of a specific wavelength, causing it to emit fluorescence that can be detected and visualized.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in vitro. However, more studies are needed to determine its effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has several advantages for lab experiments, including its high selectivity for metal ions and its ability to generate reactive oxygen species in photodynamic therapy. However, this compound also has limitations, such as its potential toxicity and the need for specific light sources in fluorescence microscopy.
Orientations Futures
There are several future directions for research on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine. One area of interest is the development of new metal ion sensors based on this compound that can detect other metal ions with high selectivity. Another area of interest is the optimization of this compound as a photosensitizer for photodynamic therapy, including the development of new light sources that can activate this compound more efficiently. Additionally, the use of this compound in fluorescence microscopy could be expanded to label and visualize other cellular structures and organelles.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine involves the condensation of 4-nitrobenzaldehyde and N,N-dimethyl-1,4-phenylenediamine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Applications De Recherche Scientifique
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used in various scientific research applications, including metal ion sensing, photodynamic therapy, and fluorescence microscopy. This compound has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and quantifying these ions in biological samples. In photodynamic therapy, this compound has been used as a photosensitizer to generate reactive oxygen species that can kill cancer cells. In fluorescence microscopy, this compound has been used as a fluorescent probe to label and visualize cellular structures.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-9-5-13(6-10-14)16-11-12-3-7-15(8-4-12)18(19)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKOCHANTYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)

![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)




![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)
